2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a sulfanyl group, and a methoxyphenylacetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 2-Chloro-5-methylphenyl isocyanate
- 4-Chloro-2-methylphenol
Uniqueness
Compared to similar compounds, 2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-13-3-4-14(22)9-18(13)25-19(26)10-16-11-29-21(24-16)30-12-20(27)23-15-5-7-17(28-2)8-6-15/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPVYROWAPMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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